RID-F
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Overview
Description
Preparation Methods
The synthetic route for 1,1’-[(2-Phenyl-1-buten-1-ylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)]bis[hexahydro-1H-azepine] involves the reaction of 2-phenyl-1-buten-1-one with 4,1-phenyleneoxy-2,1-ethanediyl and hexahydro-1H-azepine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-[(2-Phenyl-1-buten-1-ylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)]bis[hexahydro-1H-azepine] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1,1’-[(2-Phenyl-1-buten-1-ylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)]bis[hexahydro-1H-azepine] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in estrogen receptor-negative breast cancer cells.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,1’-[(2-Phenyl-1-buten-1-ylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)]bis[hexahydro-1H-azepine] involves the induction of apoptosis through mitochondrial pathways. This compound activates caspases, including caspase-3, -8, and -9, leading to cell death. It also inhibits the growth of various human cancer cells by targeting specific proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
1,1’-[(2-Phenyl-1-buten-1-ylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)]bis[hexahydro-1H-azepine] is unique compared to other tamoxifen analogs due to its higher potency and effectiveness in inducing apoptosis in estrogen receptor-negative cells. Similar compounds include:
Tamoxifen: A well-known anti-estrogen drug used in the treatment of breast cancer.
Raloxifene: Another selective estrogen receptor modulator used in the prevention of osteoporosis and breast cancer.
Toremifene: Similar to tamoxifen, used in the treatment of metastatic breast cancer.
Properties
CAS No. |
1020853-03-5 |
---|---|
Molecular Formula |
C38H50N2O2 |
Molecular Weight |
566.8 g/mol |
IUPAC Name |
1-[2-[4-[1-[4-[2-(azepan-1-yl)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl]azepane |
InChI |
InChI=1S/C38H50N2O2/c1-2-37(32-14-8-7-9-15-32)38(33-16-20-35(21-17-33)41-30-28-39-24-10-3-4-11-25-39)34-18-22-36(23-19-34)42-31-29-40-26-12-5-6-13-27-40/h7-9,14-23H,2-6,10-13,24-31H2,1H3 |
InChI Key |
CVNPFNZJSHRZFA-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN2CCCCCC2)C3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN2CCCCCC2)C3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RID-F; RID F; RIDF; Ridaifen-F; Ridaifen F; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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